Viquidacin
Overview
Description
Viquidacin: is a synthetic organic compound that acts as an inhibitor of bacterial topoisomerase IV and DNA gyrase. It was initially developed by Sanofi and is known for its potent antibacterial activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of viquidacin involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves batch or continuous flow reactors, with stringent control over reaction parameters to maintain consistency and quality. Purification steps, such as crystallization and chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Viquidacin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Chemistry: Viquidacin is used as a model compound in the study of antibacterial agents. Its unique mechanism of action makes it a valuable tool for understanding bacterial resistance mechanisms .
Biology: In biological research, this compound is used to study the effects of topoisomerase IV and DNA gyrase inhibition on bacterial cell division and survival .
Medicine: Although its development was discontinued, this compound has been studied for its potential use in treating infections caused by gram-positive bacteria, including MRSA .
Industry: In the pharmaceutical industry, this compound serves as a reference compound for the development of new antibacterial agents with similar mechanisms of action .
Mechanism of Action
Viquidacin exerts its antibacterial effects by inhibiting bacterial topoisomerase IV and DNA gyrase. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents the supercoiling, decatenation, and relaxation of bacterial DNA, leading to cell death .
Comparison with Similar Compounds
Ciprofloxacin: A fluoroquinolone antibiotic that also targets DNA gyrase but has a different chemical structure.
Moxifloxacin: Another fluoroquinolone with similar targets but different pharmacokinetic properties.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity
Uniqueness: Viquidacin is unique in its ability to inhibit topoisomerase IV more effectively than DNA gyrase in certain bacterial strains, which is opposite to the target preference of most fluoroquinolone antibiotics. This unique target preference makes this compound a valuable compound for studying bacterial resistance mechanisms and developing new antibacterial agents .
Properties
CAS No. |
904302-98-3 |
---|---|
Molecular Formula |
C25H29FN2O4S2 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
(3R,4R)-4-[(3S)-3-(3-fluoro-6-methoxyquinolin-4-yl)-3-hydroxypropyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C25H29FN2O4S2/c1-32-17-5-6-21-18(13-17)24(20(26)14-27-21)22(29)7-4-16-8-9-28(15-19(16)25(30)31)10-12-34-23-3-2-11-33-23/h2-3,5-6,11,13-14,16,19,22,29H,4,7-10,12,15H2,1H3,(H,30,31)/t16-,19+,22+/m1/s1 |
InChI Key |
USGHRRVFKSLEJT-WVBUVRCRSA-N |
SMILES |
COC1=CC2=C(C(=CN=C2C=C1)F)C(CCC3CCN(CC3C(=O)O)CCSC4=CC=CS4)O |
Isomeric SMILES |
COC1=CC2=C(C(=CN=C2C=C1)F)[C@H](CC[C@@H]3CCN(C[C@@H]3C(=O)O)CCSC4=CC=CS4)O |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)F)C(CCC3CCN(CC3C(=O)O)CCSC4=CC=CS4)O |
Appearance |
Solid powder |
Key on ui other cas no. |
904302-98-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
flopristin - linopristin flopristin, linopristin drug combination NXL 103 NXL-103 NXL103 viquidacin XRP 2868 XRP-2868 XRP2868 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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